2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound characterized by its unique fusion of a benzimidazole ring and a dioxin moiety. This compound is identified by the Chemical Abstracts Service number 556020-32-7 and is utilized in various scientific fields due to its intriguing structural properties and potential applications in medicinal chemistry and materials science.
This compound falls under the category of heterocyclic organic compounds, specifically those containing both nitrogen and oxygen atoms in their structure. Its classification is significant for understanding its reactivity and potential interactions within biological systems.
The synthesis of 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole typically involves several key methods:
Methods:
Technical Details:
The molecular structure of 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole can be represented by its InChI string:
This structure reveals a complex arrangement that includes both nitrogenous and oxygenated functionalities contributing to its chemical behavior.
The empirical formula for this compound is , with a molecular weight of approximately 178.20 g/mol. This data is crucial for understanding its reactivity and interactions with other chemical species.
2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield corresponding oxides.
Reduction: Reduction processes can occur with reagents such as sodium borohydride or lithium aluminum hydride to create reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under suitable conditions.
The choice of reagents and conditions significantly influences the products formed during these reactions. For example:
The mechanism of action for 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with various molecular targets within biological systems. The compound may bind to specific receptors or enzymes, thereby modulating their activity. Detailed studies are necessary to elucidate these interactions fully and understand their implications in therapeutic contexts.
The compound's stability under various conditions (e.g., temperature, pH) is essential for its application in research and industry.
The unique properties of 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole make it valuable across several scientific domains:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Potential candidate for studying biological interactions and exploring therapeutic effects against various diseases.
Medicine: Ongoing research investigates its pharmaceutical potential in treating specific conditions.
Industry: Utilized in developing new materials with tailored properties such as polymers or coatings that benefit from its chemical structure.
The benzimidazole nucleus—a bicyclic aromatic system comprising fused benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to naturally occurring purines. This structural similarity enables versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [9]. The amphoteric nature of benzimidazole (pKa ~5.6 for conjugate acid; ~12.8 for base) facilitates ionization-dependent binding across physiological pH ranges, enhancing target selectivity [9]. Clinically, benzimidazole derivatives exhibit >20 distinct pharmacological activities, including anticancer, antimicrobial, antihypertensive, and antiulcer actions. Notable FDA-approved drugs include:
Table 1: Clinically Approved Benzimidazole-Based Drugs
Drug | Therapeutic Class | Primary Target |
---|---|---|
Omeprazole | Proton pump inhibitor | H⁺/K⁺-ATPase |
Albendazole | Anthelmintic | β-Tubulin |
Telmisartan | Antihypertensive | Angiotensin II receptor |
Bendamustine | Antineoplastic | DNA alkylator |
Candesartan | Antihypertensive | AT1 receptor |
The 2-position of benzimidazole is particularly amenable to structural diversification, enabling optimization of pharmacokinetic and pharmacodynamic properties. Introduction of lipophilic groups (e.g., methyl, phenyl) enhances membrane permeability, while hydrogen-bond donors/acceptors modulate target affinity [5] [9]. The planar geometry facilitates DNA intercalation in anticancer applications, whereas conformational flexibility supports allosteric modulation of enzymes and receptors [2] [5].
The integration of [1,4]dioxane with benzimidazole represents a strategic advancement in heterocyclic hybridization, aimed at enhancing metabolic stability and target specificity. Early benzimidazole drugs (e.g., thiabendazole) exhibited limited bioavailability due to rapid hepatic oxidation. Fusion with [1,4]dioxane addressed this limitation by:
The 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole scaffold emerged prominently in patent literature post-2010, exemplified by US9315513B2 (2016) disclosing derivatives as kinase inhibitors and antiulcer agents [6]. This patent specifically claimed 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole analogs demonstrating dual VEGFR-2/FGFR-1 inhibition, with IC₅₀ values <100 nM. Molecular hybridization strategies fused the benzimidazole's pharmacophoric capabilities with the [1,4]dioxane ring's biopharmaceutical advantages:
Table 2: Evolution of Dioxino-Benzimidazole Scaffolds in Patents
Patent/Reference | Year | Key Structural Features | Biological Targets |
---|---|---|---|
US9315513B2 | 2016 | 2-Alkyl/aryl substitutions | VEGFR-2, FGFR-1, PDGFR |
ChemMedChem Review | 2021 | Furo[2,3-f] benzimidazole cores | Anticancer kinases |
PMC11391345 | 2024 | Dioxoisoindoline-benzimidazole hybrids | VEGFR-2/FGFR-1 dual inhibitors |
The scaffold's rigidity proved advantageous for anticancer applications, with molecular modeling confirming optimal geometry for occupying ATP-binding pockets of tyrosine kinases [7].
Substituent engineering at the benzimidazole 2-position critically determines electronic distribution, lipophilicity, and steric fit within biological targets. The 2-methyl group exerts multifaceted effects:
Comparative studies demonstrate 2-methyl's superiority over halogens or methoxy groups in optimizing bioactivity. In urease inhibition assays, 2-methyl-dioxino-benzimidazoles (e.g., compound 8e) achieved IC₅₀ = 3.36 µM, outperforming 2-chloro analogs (IC₅₀ = 10.81 µM) by 3.2-fold [3]. Similarly, in anticancer hybrid molecules, 2-methyl derivatives exhibited 89.75% growth inhibition in MCF7 cells versus 34–60% for 2-alkoxy variants [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1